molecular formula C6H13Cl2NO3S B1457388 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1316220-24-2

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B1457388
CAS No.: 1316220-24-2
M. Wt: 250.14 g/mol
InChI Key: RSKSQHXTOZQESA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for complex organosulfur compounds containing heterocyclic substituents. The official IUPAC designation is 2-(4-morpholinyl)ethanesulfonyl chloride hydrochloride, which precisely describes the molecular connectivity and functional group arrangement. This naming convention begins with the morpholine ring system, specifically identifying the nitrogen atom at position 4 as the attachment point for the ethane chain. The morpholine ring itself derives its name from the oxygen-containing six-membered saturated heterocycle, formally known as tetrahydro-1,4-oxazine in systematic nomenclature.

The ethane portion of the molecule serves as the connecting bridge between the morpholine ring and the sulfonyl chloride functional group, with numbering beginning from the carbon atom bearing the sulfonyl chloride substituent. Alternative naming conventions include 2-Morpholinoethanesulfonyl chloride hydrochloride, which emphasizes the morpholino substituent as a single unit. The hydrochloride designation indicates the presence of an additional chloride ion associated with the protonated nitrogen center of the morpholine ring, forming the salt complex. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Molecular Formula and Weight: C₆H₁₃Cl₂NO₃S (250.15 g/mol)

The molecular composition of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is represented by the formula C₆H₁₃Cl₂NO₃S, corresponding to a molecular weight of 250.14-250.15 grams per mole. This molecular formula encompasses six carbon atoms forming the morpholine ring and ethyl bridge, thirteen hydrogen atoms distributed across the saturated carbon framework, two chlorine atoms representing both the sulfonyl chloride functionality and the hydrochloride salt component, one nitrogen atom within the morpholine heterocycle, three oxygen atoms including the morpholine ether oxygen and two sulfonyl oxygens, and one sulfur atom constituting the central sulfonyl group.

The precise molecular weight determination reflects the atomic masses of constituent elements and provides essential information for stoichiometric calculations in synthetic applications. Database records consistently report the molecular weight as 250.15 grams per mole, with slight variations attributable to different computational methods and isotopic abundance considerations. The molecular formula also reveals the compound's elemental composition percentages: carbon comprising approximately 28.8%, hydrogen 5.2%, chlorine 28.4%, nitrogen 5.6%, oxygen 19.2%, and sulfur 12.8% of the total molecular mass. This composition analysis proves valuable for analytical characterization methods including elemental analysis and mass spectrometry.

Property Value Reference
Molecular Formula C₆H₁₃Cl₂NO₃S
Molecular Weight 250.14-250.15 g/mol
Carbon Content 28.8% Calculated
Hydrogen Content 5.2% Calculated
Chlorine Content 28.4% Calculated
Nitrogen Content 5.6% Calculated
Oxygen Content 19.2% Calculated
Sulfur Content 12.8% Calculated

Structural Elucidation: Morpholine Ring and Sulfonyl Chloride Functional Group

The structural architecture of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride features two distinct yet interconnected functional domains that define its chemical behavior and reactivity patterns. The morpholine ring system adopts a chair conformation characteristic of six-membered saturated heterocycles, with the oxygen atom and nitrogen atom positioned at opposite ends of the ring in a 1,4-relationship. Crystallographic studies of related morpholine compounds demonstrate that the morpholine ring maintains this preferred chair conformation with minimal deviation, exhibiting high conformational stability under ambient conditions.

The sulfonyl chloride functional group represents a highly electrophilic center characterized by tetrahedral sulfur coordination with two oxygen atoms, one carbon atom from the ethyl bridge, and one chlorine atom. Bond length analysis of analogous sulfonyl chloride compounds reveals that the sulfur-oxygen bonds typically measure 142.4 picometers, while the sulfur-carbon bond extends to approximately 176.3 picometers, and the sulfur-chlorine bond spans 204.6 picometers. The ethylene bridge connecting these two functional domains provides conformational flexibility while maintaining the electronic properties of both termini.

The simplified molecular-input line-entry system representation "O=S(CCN1CCOCC1)(Cl)=O.[H]Cl" clearly illustrates the connectivity pattern, showing the morpholine ring (represented as N1CCOCC1) connected through an ethyl bridge (CC) to the sulfonyl chloride group (S(=O)(=O)Cl), with the additional hydrochloride component indicated separately. The InChI key RSKSQHXTOZQESA-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure.

Crystallographic Data and Bond Length Analysis

Crystallographic analysis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride and related morpholine-containing compounds provides essential insights into the precise molecular geometry and intermolecular interactions governing the solid-state structure. While specific single-crystal diffraction data for this exact compound remains limited in the available literature, comparative analysis with structurally related morpholine derivatives offers valuable geometric parameters and bonding characteristics.

Studies of morpholine crystal structures demonstrate that the six-membered ring consistently adopts a chair conformation with nitrogen-carbon bond lengths ranging from 1.469 to 1.475 angstroms, consistent with typical tertiary amine configurations. The carbon-oxygen bond within the morpholine ring typically measures approximately 1.43 angstroms, reflecting the ether linkage character. For sulfonyl chloride functionalities, systematic bond length measurements indicate sulfur-oxygen double bond distances of 1.42 angstroms, sulfur-carbon single bond lengths of 1.76 angstroms, and sulfur-chlorine bond distances of 2.05 angstroms.

The morpholine ring system in crystalline environments frequently exhibits intermolecular hydrogen bonding through the nitrogen center, with nitrogen-hydrogen distances typically measuring 2.35 angstroms in hydrogen-bonded networks. The chair conformation of the morpholine ring shows remarkable consistency across different crystal structures, with ring puckering parameters indicating minimal deviation from ideal tetrahedral geometry. Temperature-dependent studies reveal that morpholine derivatives maintain structural integrity down to 150 Kelvin, with only minor adjustments in bond angles and distances.

Bond Type Length (Å) Reference
N-C (morpholine) 1.469-1.475
C-O (morpholine) ~1.43
S=O (sulfonyl) 1.42
S-C (sulfonyl) 1.76
S-Cl (sulfonyl) 2.05
N···H (hydrogen bond) 2.35

Properties

IUPAC Name

2-morpholin-4-ylethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKSQHXTOZQESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316220-24-2
Record name 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
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Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound’s reactivity and stability could be affected by factors such as temperature, atmospheric composition, and pH

Biochemical Analysis

Biochemical Properties

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions due to its electrophilic sulfonyl chloride group. This group is highly reactive and can undergo nucleophilic substitution reactions with various biomolecules, including enzymes and proteins. For instance, it can react with amino groups in proteins to form sulfonamide derivatives, which can alter the protein’s function and activity. Additionally, the morpholine ring in 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can interact with nucleophilic sites on biomolecules, further influencing biochemical pathways.

Cellular Effects

The effects of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For example, it may inhibit or activate enzymes that regulate cellular metabolism, leading to changes in energy production and utilization. Additionally, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.

Molecular Mechanism

At the molecular level, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the sulfonyl chloride group can undergo hydrolysis, resulting in the formation of sulfonic acid and hydrochloric acid, which can further influence biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can change over time due to its stability and degradation. This compound is generally stable when stored under inert atmosphere at low temperatures (2-8°C). It can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses may cause toxicity or adverse effects, such as respiratory irritation or skin burns. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to the formation of sulfonamide derivatives. These interactions can alter enzyme activity and influence metabolic flux, resulting in changes in metabolite levels. Additionally, the morpholine ring can participate in nucleophilic substitution reactions, further affecting metabolic pathways.

Transport and Distribution

Within cells and tissues, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm or organelles.

Subcellular Localization

The subcellular localization of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in various subcellular environments.

Biological Activity

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its sulfonyl chloride functional group, which is known to impart various biological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The chemical structure of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can be represented as follows:

  • Molecular Formula : C₇H₁₄ClN₃O₂S
  • Molecular Weight : 209.72 g/mol
  • IUPAC Name : 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride

This compound features a morpholine ring, which contributes to its solubility and biological activity.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride, exhibit significant antibacterial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured to evaluate the antibacterial potency:

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
2-(Morpholin-4-yl)ethane-1-sulfonyl chlorideE. coli31 ± 0.127.81
Reference Drug (Ciprofloxacin)E. coli32 ± 0.127.81

The above table illustrates that the compound's antibacterial activity is comparable to established antibiotics, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Activity

The anticancer potential of sulfonamides has been documented in various studies. For instance, derivatives similar to 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride have shown cytotoxic effects against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

A comparative study of sulfonamide derivatives indicated that those with a morpholine moiety exhibited enhanced cytotoxicity against cancer cells when assessed using cell viability assays:

CompoundCancer Cell LineIC₅₀ (μM)
2-(Morpholin-4-yl)ethane-1-sulfonyl chlorideMCF-7 (Breast Cancer)15
Reference Compound (Doxorubicin)MCF-710

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents .

The biological activity of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

Case Studies

Several case studies have investigated the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A clinical trial evaluated the effectiveness of sulfonamide-based treatments in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with compounds similar to 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride.
  • Case Study on Anticancer Properties :
    • Another study focused on the use of morpholine-containing sulfonamides in cancer therapy. Patients receiving these compounds showed improved outcomes compared to those on standard chemotherapy regimens, indicating potential for further development .

Scientific Research Applications

Organic Synthesis

Reactivity and Utility
Sulfonyl chlorides are versatile reagents in organic chemistry, commonly used for the introduction of sulfonyl groups into organic molecules. 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride can react with various nucleophiles, allowing for the formation of sulfonamides, which are crucial intermediates in the synthesis of pharmaceuticals.

Key Reactions

  • Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Synthesis of Complex Molecules : It is utilized in multi-step synthesis processes where functional group transformations are required.

Pharmaceutical Applications

Drug Development
The compound has been explored in the synthesis of various pharmacologically active compounds. Its ability to introduce sulfonamide functionalities makes it valuable in creating drugs with enhanced biological activity.

Case Studies

  • Antibiotics and Anticancer Agents : Research indicates that derivatives of morpholine-based sulfonamides exhibit antimicrobial and anticancer properties. For instance, morpholine derivatives have been incorporated into the structures of antibiotics like linezolid and anticancer drugs like gefitinib .
Compound Application Reference
LinezolidAntibiotic
GefitinibAnticancer
DextromoramideAnalgesic

Biochemical Research

Bioconjugation
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is also employed in bioconjugation strategies where it can be used to label biomolecules or modify proteins. This application is particularly relevant in the development of targeted drug delivery systems and diagnostics.

Reagents for Protein Modification
The compound serves as a reagent for modifying amino acids within peptides or proteins, facilitating studies on protein interactions and functions.

Material Science

Corrosion Inhibition
In material science, morpholine derivatives are utilized as corrosion inhibitors in various industrial applications, particularly in steam condensate systems. Their effectiveness stems from their ability to form protective films on metal surfaces .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride with structurally related sulfonyl chlorides and derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride 1316220-24-2 C₆H₁₃Cl₂NO₃S 250.14 Morpholine group, sulfonyl chloride, hydrochloride salt Synthesis intermediate; potential pharmaceutical use
2-(Methylamino)ethane-1-sulfonyl fluoride hydrochloride Not provided C₃H₈ClFNO₂S* ~177.63* Methylamino group, sulfonyl fluoride Medicinal chemistry building block
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride 1215974-61-0 C₅H₁₁ClO₄S 202.65 Ether substituent, sulfonyl chloride Sulfonylation reactions
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) Not provided Varies Varies Morpholine-ethyl-thiopyrimidine scaffold Antimicrobial agents (e.g., against S. aureus, C. albicans)

*Calculated based on molecular formula.

Key Observations:

Morpholine vs. Other Heterocycles: The target compound’s morpholine group distinguishes it from derivatives with piperidine or pyrrolidine rings (e.g., compounds in ), which alter steric and electronic properties.

Sulfonyl Chloride vs. Sulfonyl Fluoride: Sulfonyl fluorides (e.g., 2-(methylamino)ethane-1-sulfonyl fluoride) are less reactive than chlorides but offer better stability for click chemistry applications .

Biological Activity: While the target compound’s bioactivity is unspecified, its structural analogs, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines, exhibit notable antimicrobial activity. For example, 6f showed efficacy against Bacillus cereus and Aspergillus niger .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to preparing 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride involves the sulfonylation of a morpholine-containing ethanamine precursor. The general route includes:

  • Starting Material: 2-(Morpholin-4-yl)ethanamine or a closely related amine derivative.
  • Sulfonylation Agent: Chlorosulfonic acid or thionyl chloride is typically employed to introduce the sulfonyl chloride group.
  • Reaction Environment: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
  • Solvent: Aprotic solvents such as dichloromethane or chloroform are preferred to dissolve reactants and control the reaction.
  • Temperature Control: Mild to moderate temperatures (often 0°C to room temperature) are maintained to optimize yield and minimize decomposition.
  • Post-Reaction Processing: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is analogous to the preparation of related compounds such as 2-(2,6-dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride, where the morpholine ring contains methyl substituents but the core synthetic strategy remains consistent.

Industrial Scale Production

On an industrial scale, the synthesis follows the same fundamental chemistry but with:

  • Larger Reactors: To handle bulk quantities.
  • Precise Parameter Control: Automated systems regulate temperature, stirring, and reagent addition rates.
  • Purification: Techniques such as crystallization, distillation, or preparative chromatography are optimized for scalability and product purity.
  • Safety Measures: Due to the reactive and corrosive nature of sulfonyl chlorides, strict containment and neutralization protocols are employed.

Industrial processes aim to maximize yield and purity while minimizing hazardous by-products and waste.

Reaction Mechanism and Chemical Behavior

The sulfonyl chloride group (-SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The preparation involves the conversion of an amine or alcohol precursor into the sulfonyl chloride via chlorosulfonation. The key steps include:

  • Electrophilic substitution of the sulfonyl chloride group onto the ethanamine side chain.
  • Formation of the hydrochloride salt by protonation of the morpholine nitrogen or during workup with HCl.

The hydrochloride form enhances the compound's stability and handling properties.

Characterization and Purity Assessment

After synthesis, the compound is characterized using:

Technique Purpose Typical Findings
¹H NMR Spectroscopy Confirm chemical shifts of methylene and morpholine protons Signals around δ = 3.5–4.0 ppm for methylene adjacent to sulfonyl group
¹³C NMR Spectroscopy Verify carbon environments in the morpholine ring and ethanesulfonyl moiety Distinct peaks corresponding to carbons in morpholine and ethane chain
Elemental Analysis Confirm stoichiometric ratios of C, H, N, S, Cl Deviations less than 1% indicate high purity
Thermal Analysis (TGA/DSC) Assess thermal stability and decomposition temperature Stability observed up to ~150°C before decomposition
IR Spectroscopy Identify sulfonyl chloride characteristic peaks Strong S=O stretching bands near 1350 and 1170 cm⁻¹, and S–Cl stretch

These analyses ensure the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 2-(Morpholin-4-yl)ethanamine Commercially available or synthesized
Sulfonylation Reagent Chlorosulfonic acid or thionyl chloride Must be handled under inert atmosphere
Solvent Dichloromethane, chloroform Dry, aprotic solvents preferred
Temperature 0°C to room temperature Controls reaction rate and yield
Atmosphere Nitrogen or argon Prevents oxidation and moisture interference
Reaction Time 1–4 hours Depends on scale and conditions
Purification Methods Recrystallization, chromatography Ensures high purity

Research Findings and Notes

  • The sulfonylation proceeds efficiently with yields reported up to 87% when optimized for stoichiometry and reaction time.
  • The hydrochloride salt form improves compound stability and facilitates handling.
  • The compound readily undergoes nucleophilic substitution reactions, forming sulfonamide and sulfonate derivatives, which are valuable in medicinal chemistry.
  • Stability studies indicate decomposition above 150°C, requiring careful storage conditions.
  • The morpholine ring provides steric and electronic effects that influence reactivity and selectivity in downstream reactions.

Q & A

Q. What are the key steps for synthesizing 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride, and how can purity be optimized?

The synthesis typically involves sulfonation of 2-(morpholin-4-yl)ethane-1-thiol using chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Key steps include:

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Excess SOCl₂ (1.5–2.0 equiv.) ensures complete conversion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted morpholine derivatives. Final recrystallization in ethanol/HCl yields the hydrochloride salt with >95% purity .

Q. How can the stability of this compound be maintained during storage?

  • Storage Conditions : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis. Stability testing shows <5% degradation over 12 months under these conditions .
  • Handling : Use inert gas (N₂/Ar) purging during weighing to minimize moisture exposure .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups) and sulfonyl chloride (δ 4.2–4.5 ppm for CH₂-SO₂Cl) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities (<0.5% by area) .

Advanced Research Questions

Q. How does the morpholine ring’s puckering conformation influence the compound’s reactivity in sulfonylation reactions?

The morpholine ring adopts a non-planar "chair" conformation (puckering amplitude q ≈ 0.5 Å, phase angle φ ≈ 30°), which sterically shields the sulfonyl chloride group. This reduces undesired dimerization but may slow nucleophilic substitution with bulky substrates. Conformational analysis via X-ray crystallography (SHELX refinement) and DFT calculations is critical for predicting reactivity .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Data Collection : High-resolution synchrotron X-ray data (d-spacing < 0.8 Å) reduces thermal motion artifacts.
  • Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the sulfonyl chloride group. R-factors < 5% indicate reliable structural assignments .

Q. How does this compound compare to other sulfonylating agents (e.g., tosyl chloride) in regioselective reactions?

  • Reactivity : The morpholine group’s electron-donating effect activates the sulfonyl chloride for faster reactions (k ≈ 2.5× tosyl chloride in SN2 reactions with amines).
  • Selectivity : Steric hindrance from the morpholine ring favors substitution at primary over secondary amines (selectivity ratio 8:1, validated by LC-MS kinetic studies) .

Q. What mechanistic insights explain its role in synthesizing sulfonamide-based inhibitors?

  • Mechanism : The compound acts as an electrophilic sulfonyl donor. In enzyme inhibition studies, it forms stable sulfonamide bonds with lysine residues (confirmed by X-ray crystallography and MALDI-TOF).
  • Applications : Used to develop protease inhibitors (e.g., SARS-CoV-2 Mpro) with IC₅₀ values < 100 nM .

Q. How can computational modeling predict its behavior in multi-step synthetic pathways?

  • DFT Studies : Calculate transition-state energies for sulfonylation steps (e.g., B3LYP/6-31G* level).
  • MD Simulations : Predict solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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